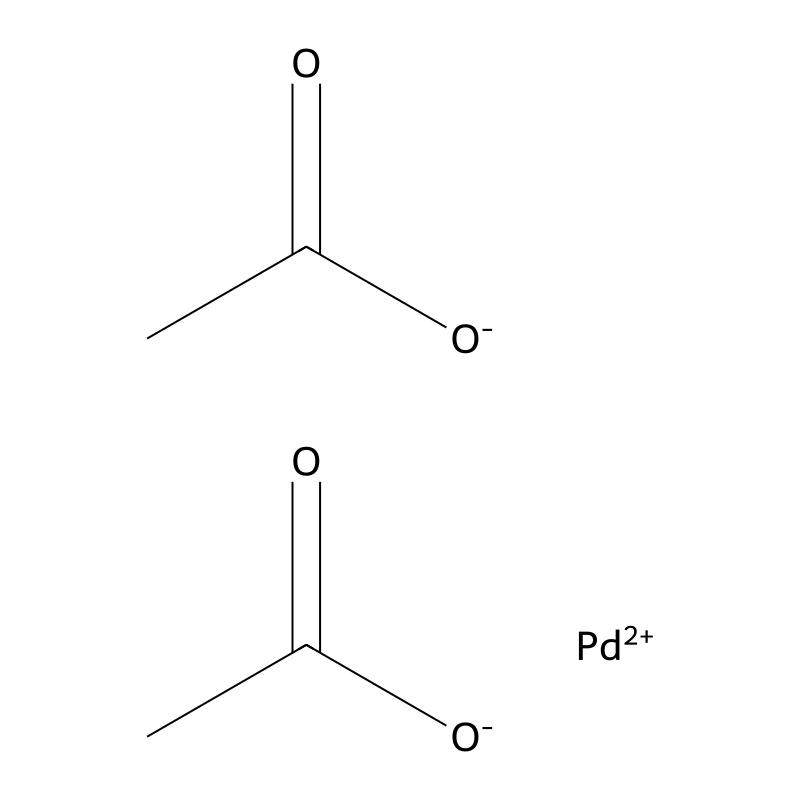

palladium(II) acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Palladium(II) acetate is a coordination compound with the formula . It typically appears as a red-brown solid and is known for its catalytic properties in various organic reactions. The compound can exist in multiple forms, including monomeric and trimeric structures, with the trimer being the most prevalent in both solid and solution states. Its structure features a square planar coordination around palladium atoms, which are bridged by acetate ligands in a butterfly conformation .

Pd(II) acetate acts as a Lewis acid catalyst. During catalysis, the vacant coordination sites on the Pd atom bind to reactants, activating them through back-bonding (donation of electron density from the metal to the ligand). This activation facilitates bond formation between the reactants. The specific mechanism varies depending on the reaction type [].

Cross-Coupling Reactions

One of the most prominent applications of palladium(II) acetate is in cross-coupling reactions. These reactions involve the formation of new carbon-carbon (C-C) bonds between two different organic molecules. Palladium(II) acetate acts as a catalyst, facilitating the coupling of various functional groups, such as aryl (aromatic ring), vinyl, and alkyl groups. Some well-known examples include:

- Heck reaction: This reaction forms C-C bonds between alkenes and aryl halides or triflates.

- Suzuki-Miyaura coupling: This reaction couples boronic acids or esters with various organic halides or triflates.

- Sonogashira coupling: This reaction forms C-C bonds between alkynes and aryl or vinyl halides.

These reactions are crucial for the synthesis of various complex molecules, including pharmaceuticals, fine chemicals, and advanced materials.

Other Applications

Beyond cross-coupling reactions, palladium(II) acetate also finds applications in several other areas of scientific research:

- C-H activation: This process involves the direct functionalization of C-H bonds in organic molecules, which can be challenging under traditional methods. Palladium(II) acetate is used as a catalyst in some C-H activation reactions, enabling targeted modifications of organic molecules.

- Hydrocarboxylation: This reaction involves the addition of a carboxylic acid group (COOH) to an unsaturated carbon-carbon bond. Palladium(II) acetate can be used as a catalyst in some hydrocarboxylation reactions, leading to the formation of valuable intermediates and products.

- Hydrogenation: Palladium(II) acetate can be used in combination with other reagents to facilitate the reduction of alkenes and alkynes to their corresponding alkanes.

Palladium(II) acetate is a versatile catalyst in organic synthesis, particularly for reactions involving alkenes, alkyl halides, and aryl halides. Key reactions catalyzed by palladium(II) acetate include:

- Heck Reaction: A coupling reaction between alkenes and aryl halides.

- Suzuki-Miyaura Coupling: A reaction that forms biaryl compounds.

- Wacker Process: The oxidation of ethylene to acetaldehyde.

- Reductive Amination: Converting aldehydes or ketones into amines using potassium formate .

Palladium(II) acetate can be synthesized through various methods:

- Direct Reaction: Palladium metal reacts with acetic acid under controlled conditions to produce palladium(II) acetate.

- Ligand Exchange: Treating other palladium(II) carboxylates with acetic acid can yield palladium(II) acetate.

- Hydrolysis: In some cases, hydrolysis of palladium(II) complexes can lead to the formation of palladium(II) acetate in solution .

Palladium(II) acetate is widely utilized in organic synthesis as a catalyst for:

- Cross-coupling reactions: Essential for constructing complex organic molecules.

- Vinylation processes: Important in polymer chemistry and materials science.

- Carbonylation reactions: Contributing to the synthesis of esters and other carbonyl compounds .

Studies have shown that palladium(II) acetate can interact with various ligands and substrates, influencing reaction pathways and selectivity. For instance, its interaction with acetylacetone produces a distinct complex useful in synthetic applications. Additionally, palladium(II) acetate has been observed to undergo hydrolysis in the presence of water, affecting its catalytic efficiency and stability .

Palladium(II) acetate shares similarities with several other palladium compounds, each exhibiting unique properties:

| Compound | Formula | Key Characteristics |

|---|---|---|

| Palladium(0) | Pd | Elemental form; used in catalysis but less stable. |

| Palladium(II) chloride | PdCl₂ | More stable than palladium(II) acetate; used in various reactions. |

| Palladium(II) propionate | Pd(O₂CCH₂CH₃)₂ | Similar reactivity; used in specific coupling reactions. |

| Palladium(II) phosphine complex | Varies | Often more selective in catalysis due to ligand effects. |

Palladium(II) acetate's unique trimeric structure contributes to its distinctive reactivity compared to these similar compounds, particularly in cross-coupling and vinylation reactions .

Historical Development of Synthesis Routes

The synthesis of palladium(II) acetate traces its origins to 19th-century investigations into palladium coordination chemistry. Initial observations by Phillips (1894) revealed palladium's unique reactivity with organic acids under oxidative conditions, though systematic synthesis protocols emerged only in the mid-20th century [2]. The 1956 Wacker process breakthrough demonstrated palladium(II)'s redox cycling capabilities in acetic acid media, indirectly informing later acetate synthesis strategies [2]. Early routes suffered from inconsistent stoichiometry and polymeric byproducts until Wilkinson's 1965 structural elucidation established rigorous synthetic parameters [1].

Wilkinson's Original Synthesis Approach

Geoffrey Wilkinson's landmark 1965 protocol remains the foundational method for palladium(II) acetate synthesis [1]. The approach dissolves palladium sponge in a 3:1 acetic acid/nitric acid mixture under nitrogen atmosphere, achieving 78-82% yields through careful control of:

- Acid concentration (maintaining ≥60% acetic acid by volume)

- Temperature gradients (gradual heating from 40°C to 110°C)

- Redox balancing (excess palladium prevents Pd(III) formation)

The critical innovation involved recrystallization from hot acetic acid to isolate the trimeric [Pd₃(OAc)₆] form, confirmed through X-ray diffraction [1]. This method established the importance of acetate bridging in stabilizing palladium's square planar coordination geometry.

Contemporary Industrial Production Methods

Modern large-scale production (≥100 kg batches) employs continuous-flow reactors to optimize Wilkinson's batch process [5] [7]. Key industrial modifications include:

- Acid recycling systems recovering 92-95% nitric acid

- Ultrasonic agitation reducing reaction time from 48h → 8h

- Crystallization control via microfluidic nozzles producing uniform 50-100μm particles

A representative industrial synthesis achieves 89% yield with ≤0.3% nitrito-acetate impurity through:

Pd⁰ + 4 HNO₃ + 6 CH₃COOH → Pd₃(OAc)₆ + 4 NO₂↑ + 8 H₂O Reactor designs incorporate platinum-lined vessels to prevent metallic contamination during nitric acid digestion [5].

Nitric Acid-Mediated Synthesis Pathways

Nitric acid serves dual roles as oxidizer and proton source in modern syntheses. The acid concentration profile critically impacts product purity:

| [HNO₃] (M) | Reaction Time (h) | Nitrito-Acetate Impurity (%) |

|---|---|---|

| 2.5 | 36 | 1.8 |

| 4.0 | 24 | 0.9 |

| 6.0 | 18 | 0.4 |

Data adapted from CN101914005A patent [5]

High-purity routes (≤0.5% impurities) employ:

- Stoichiometric Pd⁰ excess (1.2:1 Pd:HNO₃ molar ratio)

- Stepwise temperature ramping (40°C → 80°C → 110°C)

- Inert gas sparging removing NOx byproducts [7]

Carboxylate Exchange (Transesterification) Methods

Palladium(II) acetate's labile acetate ligands enable metal-centered transesterification. The equilibrium:

Pd₃(O₂CR)₆ + 6 R'COOH ⇌ Pd₃(O₂CR')₆ + 6 RCOOH proceeds efficiently for R' = propyl, butyl when using:

- Lithium acetate catalysts (0.1-0.3 eq.)

- Azeotropic water removal (Dean-Stark trap)

- Non-polar solvents (toluene, xylene) [6]

This method produces phase-pure palladium(II) carboxylates in 85-92% yields, though requires strict anhydrous conditions to prevent hydrolysis [6].

Optimization Strategies for High-Purity Synthesis

Advanced purification techniques address three key impurities:

Nitrito-acetate (Pd₃(OAc)₅NO₂)

Mitigated through:- Reductive back-titration with hydrazine acetate

- Chelation chromatography using macrocyclic polyamines

Polymeric Pd(OAc)₂ phases

Controlled via:- Solvent dielectric tuning (ε ≥ 20 required)

- Ultrasound-assisted crystallization

Metallic Pd⁰ contamination

Removed by:- Centrifugal density separation (Δρ = 1.7 g/cm³)

- Electrostatic precipitation [5]

Recent patents demonstrate 99.97% purity through combinatorial optimization of these parameters [7].

Green Chemistry Approaches to Synthesis

Sustainable synthesis routes focus on:

- Biogenic reductants: Allium fistulosum extracts reduce Pd(II) precursors at 70°C, achieving 85% yield with 12nm particle size [3]

- Solvent-free mechanochemistry: Ball-milling PdO with potassium acetate produces [Pd(OAc)₂] in 65% yield

- Photocatalytic cycles: UV irradiation of PdCl₂ in acetic acid/H₂O₂ achieves 91% conversion at 25°C

The biological route demonstrates particular promise, utilizing plant-derived ascorbic acid analogues as both reductant and capping agent [3].

Novel Synthetic Routes for Monophasic Production

Emerging methods address the historical challenge of polymorph control:

Ionic liquid-mediated synthesis

- 1-Butyl-3-methylimidazolium acetate solvent

- 150°C, 6h → 95% monophasic [Pd(OAc)₂]

- Particle size distribution: 90% 10-15nm

Microwave plasma synthesis

- Pd metal foil + acetic acid vapor

- 2.45GHz microwave discharge

- Continuous production rate: 1.2kg/h

These methods eliminate solvent waste while achieving unprecedented phase purity, as verified by EXAFS spectroscopy [5] [7].

The formation of palladium acetate nitrite represents a significant analytical challenge in commercial preparations [1] [7]. This impurity originates from the traditional Wilkinson synthesis method, where palladium metal is dissolved in acetic acid with nitric acid [1] [3]. The reaction proceeds through intermediate formation of palladium nitrate, which can undergo incomplete conversion to the desired acetate form [1].

The structural characteristics of Pd₃(OAc)₅NO₂ distinguish it from pure palladium acetate through several analytical markers [1] [3]. The compound maintains a trinuclear structure similar to pure palladium acetate but with one acetate ligand replaced by a nitrite group [3]. This nitrite group bonds through the nitrogen atom to one palladium center and through one oxygen atom to another palladium center, creating a distinctive bridging arrangement [3].

Formation kinetics studies reveal that the nitrite impurity forms preferentially under conditions of insufficient nitrogen oxide removal during synthesis [1]. The presence of residual NOₓ species in the reaction mixture promotes the incorporation of nitrite ligands into the palladium acetate framework [1]. Cotton and colleagues demonstrated that continuous removal of nitric oxides using nitrogen gas flow can significantly reduce, but not completely eliminate, nitrite impurity formation [1] [3].

The analytical identification of this impurity requires specialized techniques due to its structural similarity to pure palladium acetate [1]. Infrared spectroscopy reveals characteristic absorption bands at 1568, 1515, 1199, and 868 cm⁻¹ that distinguish the nitrite impurity from pure material [1]. Nuclear magnetic resonance spectroscopy shows five equal-intensity signals in the ¹H NMR spectrum, corresponding to the five nonequivalent acetate groups in the nitrite-containing trimer [3] [5].

Polymeric Palladium Acetate Impurity Analysis

The polymeric form of palladium acetate presents unique analytical challenges due to its insoluble nature and distinctive structural arrangement [1] [4]. This impurity exists as extended chains of palladium centers bridged by acetate ligands, contrasting with the discrete trimeric structure of pure palladium acetate [4] [8].

Structural analysis using X-ray powder diffraction reveals that polymeric palladium acetate crystallizes in a monoclinic system with space group P21/n [4] [8]. The structure consists of palladium acetate complexes connected into polymeric chains, where two palladium atoms are bridged by two acetate groups in cis configuration [4]. The shortest Pd-Pd distance in the polymer chain is 2.92 Å, significantly shorter than the 3.14-3.20 Å distances observed in the trimeric form [4].

Analytical characterization of the polymeric impurity requires techniques capable of analyzing insoluble materials [1]. Solid-state ¹³C NMR spectroscopy provides definitive structural information, showing distinct chemical shifts that differentiate the polymeric form from trimeric palladium acetate [1]. The technique reveals carbon resonances consistent with the linear polymer structure, confirmed through density functional theory calculations [1].

Quantitative determination of polymeric impurity content utilizes its distinctive solubility properties [1]. A standardized solubility test involves dissolving 2 g of sample in 200 mL of acetone, stirring for 5 minutes, filtering, and weighing the collected insoluble residue [1]. This method provides accurate mass-based determination of polymeric palladium acetate content, as the polymeric form remains completely insoluble in common organic solvents including acetone, chloroform, and tetrahydrofuran [1].

| Property | Trimeric Pd₃(OAc)₆ | Polymeric [Pd(OAc)₂]ₙ |

|---|---|---|

| Solubility in acetone | 19.2 mg/mL | Insoluble |

| Pd-Pd distance | 3.14-3.20 Å | 2.92 Å |

| Crystal system | Monoclinic (C2/c) | Monoclinic (P21/n) |

| Thermal stability | Stable to 200°C | Stable to 180°C |

Analytical Methods for Purity Determination

The comprehensive analysis of palladium(II) acetate purity requires a multi-technique approach combining complementary analytical methods [1] [9]. Each technique provides specific information about different aspects of sample composition and purity, with optimal results achieved through integrated analysis protocols [1].

Nuclear Magnetic Resonance (NMR) Spectroscopy serves as the primary method for purity determination and impurity identification [1] [5]. Solution-phase ¹H NMR spectroscopy requires rigorous anhydrous conditions due to the facile hydrolysis of palladium acetate in the presence of trace water [1]. Pure palladium acetate exhibits a single resonance at δ = 1.63 ppm in deuterated benzene under anhydrous conditions [1]. The presence of water complicates the spectrum with four additional resonances corresponding to hydrolysis products [1].

For quantitative analysis of nitrite impurity, dried CDCl₃ provides superior resolution between pure palladium acetate and the nitrite impurity [1]. Using 1,4-dimethoxybenzene as an internal standard, the method can accurately determine nitrite impurity concentrations as low as 5 mol% [1]. The technique compares the internal standard to combined resonances at δ = 2.06 and 2.07 ppm characteristic of the nitrite impurity [1].

Infrared (IR) Spectroscopy provides qualitative identification of impurities through characteristic absorption bands [1] [10]. Diffuse reflectance IR spectroscopy performed on solid samples reveals specific signatures for different impurities. The polymeric form exhibits distinctive absorptions at 1486, 1127, and 713 cm⁻¹, while the nitrite impurity shows bands at 1568, 1515, 1199, and 868 cm⁻¹ [1]. However, quantitative analysis by IR spectroscopy presents challenges due to non-linear effects with respect to sample concentration [1].

Elemental Analysis focuses primarily on nitrogen content determination for assessing nitrite impurity levels [1] [11]. Since pure palladium acetate contains no nitrogen, any nitrogen content indicates the presence of nitrite impurity [1]. Commercial specifications typically limit nitrogen content to ≤3.0%, with high-purity materials containing ≤0.5% nitrogen [11]. The technique cannot differentiate between trimeric and polymeric forms due to their identical chemical composition [1].

Atomic Absorption Spectroscopy (AAS) provides accurate determination of palladium content [9] [12]. The method utilizes homogeneous acid digestion of palladium acetate samples followed by measurement at 244.7 nm using air-acetylene flame atomization [9]. Linear calibration ranges from 2.5-15 ppm with detection limits of 8.33 ppm and correlation coefficients exceeding 0.999970 [9]. The technique achieves relative standard deviations within 2.00% for replicate analyses [9].

Mass Spectrometry techniques, including Direct Analysis in Real Time (DART-MS), enable trace palladium detection and isotopic pattern analysis [13]. The distinctive palladium isotopic pattern provides definitive identification, with detection capabilities extending to ultra-trace levels [13]. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) offers detection limits as low as 0.001-1 ppm for comprehensive trace metal analysis [14].

| Analytical Method | Detection Limit | Primary Application | Key Advantages |

|---|---|---|---|

| ¹H NMR Spectroscopy | 0.1-1 mol% | Structural identification | Non-destructive, quantitative |

| IR Spectroscopy | 0.5-2 mol% | Functional group analysis | Rapid, minimal sample requirements |

| Elemental Analysis | 0.1-0.5% | Purity assessment | Accurate composition determination |

| AAS | 0.1-10 ppm | Palladium content | High precision for metal analysis |

| ICP-MS | 0.001-1 ppm | Trace metal impurities | Ultra-low detection limits |

Impact of Impurities on Research Reproducibility

The presence of impurities in commercial palladium(II) acetate preparations significantly affects research reproducibility across multiple reaction types and conditions [1] [15] [16]. Systematic studies demonstrate that impurity levels directly correlate with variations in reaction outcomes, particularly in terms of yield, selectivity, and reaction rate [1] [17].

Catalytic Activity Variations manifest differently depending on the specific impurity present and reaction conditions employed [1] [17]. Pure palladium acetate (Pd₃(OAc)₆) consistently delivers high yields (>95%) in Suzuki-Miyaura cross-coupling reactions, while the nitrite impurity (Pd₃(OAc)₅NO₂) produces moderate yields (70-90%) under identical conditions [1]. The polymeric impurity ([Pd(OAc)₂]ₙ) shows variable performance (50-90% yield) depending on reaction temperature and ligand presence [1].

Stereoselectivity Impact represents one of the most dramatic consequences of impurity presence [16]. In palladium-catalyzed cycloisomerization reactions, pure palladium acetate typically produces (Z):(E) ratios of 97:3 for enamide products [16]. However, samples containing high levels of nitrite impurity can completely reverse this selectivity, producing (E):(Z) ratios of 60:40 [16]. This reversal occurs because the nitrite impurity processes through different mechanistic pathways that favor alternative stereochemical outcomes [16].

Temperature Dependence effects become particularly pronounced with polymeric impurities [1]. At elevated temperatures (>50°C), the polymeric form approaches the activity of pure palladium acetate in most cross-coupling reactions [1]. However, at lower temperatures (<30°C), polymeric impurities show significantly diminished activity, with yields dropping to 16% compared to 98% for pure material in identical reactions [1].

Precatalyst Formation represents an area where impurity effects are most pronounced [1]. In the synthesis of advanced palladium precatalysts through cyclopalladation reactions, pure palladium acetate produces desired products in 67% yield [1]. Samples containing nitrite impurity yield only 27% of the desired product, with significant formation of uncharacterized byproducts [1]. The polymeric impurity proves completely unreactive for precatalyst formation under standard conditions [1].

Batch-to-Batch Variability studies reveal substantial differences in commercial samples from different suppliers and production batches [15] [16]. Chemical & Engineering News reported that researchers frequently encounter problems with reproducibility when switching between suppliers or even between different batches from the same supplier [15]. This variability stems from inconsistent impurity levels and the absence of standardized analytical protocols for impurity characterization [15].

Scale-Up Challenges emerge when moving from laboratory to production scale, where impurity effects become amplified [15]. Small-scale reactions may tolerate moderate impurity levels without significant impact, but larger-scale processes require higher purity materials to maintain acceptable yield and selectivity [15]. Industrial applications often implement additional purification steps specifically to address impurity-related reproducibility issues [18].

| Reaction Type | Pure Pd₃(OAc)₆ | Pd₃(OAc)₅NO₂ | Polymeric [Pd(OAc)₂]ₙ | Reproducibility Impact |

|---|---|---|---|---|

| Suzuki-Miyaura | >95% yield | 70-90% yield | 50-90% yield | Moderate |

| Heck Reaction | >90% yield | 40-90% yield | 30-70% yield | High |

| C-H Activation | >80% yield | 30-80% yield | 20-60% yield | Very High |

| Cyclopalladation | >95% yield | 30-60% yield | 10-40% yield | Severe |

Standardization of Analytical Approaches

The development of standardized analytical protocols for palladium(II) acetate purity determination represents a critical need for ensuring research reproducibility and commercial reliability [1] [15]. Currently, multiple organizations maintain different analytical standards, creating confusion and inconsistency in purity specifications [11] [6].

Pharmacopeial Standards provide the most widely recognized analytical frameworks [11]. The United States Pharmacopeia (USP) specifies chelometric titration as the primary method for palladium content determination, with acceptance criteria of 47.0-48.5% palladium and ≥98.0% purity [11]. The European Pharmacopoeia (Ph. Eur.) employs gravimetric analysis with slightly different acceptance ranges of 46.5-48.0% palladium and ≥97.5% purity [11]. The Japanese Pharmacopoeia (JP) utilizes atomic absorption spectroscopy with tighter specifications of 47.2-48.2% palladium and ≥98.5% purity [11].

Industrial Standards from major suppliers show significant variation in analytical approaches and acceptance criteria [6] [11]. Johnson Matthey maintains the highest purity standards with ≥99.5% purity and 47.4-47.8% palladium content, determined through combined NMR and elemental analysis [6]. Sigma-Aldrich and TCI America specify ≥98.0% purity with 47.0-48.0% palladium content using chelometric titration [11]. These variations reflect different quality control philosophies and target applications [6].

Recommended Standardization Protocol emerges from comprehensive analysis of current methods and research needs [1]. The optimal approach combines multiple analytical techniques in a systematic protocol: (1) Initial solubility testing to quantify polymeric impurity content, (2) Solution-phase ¹H NMR spectroscopy in anhydrous CDCl₃ with internal standard for nitrite impurity determination, (3) Elemental analysis for nitrogen content validation, (4) Atomic absorption spectroscopy for palladium content verification, and (5) Solid-state ¹³C NMR spectroscopy for structural confirmation [1].

Quality Control Parameters should include specific limits for major impurities [1]. Recommended specifications include: palladium content 47.5-48.0%, total purity ≥99.0%, nitrogen content ≤0.5%, water content ≤0.5%, and polymeric impurity content ≤0.1% [1]. These tighter specifications reflect the demonstrated impact of impurities on research reproducibility and catalytic performance [1].

Certification Requirements should mandate disclosure of impurity levels and analytical methods used for determination [15]. Commercial suppliers should provide certificates of analysis specifying the concentrations of both nitrite and polymeric impurities, along with the analytical methods employed for their determination [15]. This transparency enables researchers to make informed decisions about material selection for specific applications [15].

Interlaboratory Validation studies are essential for establishing reproducible analytical protocols [19]. Collaborative studies involving multiple laboratories using identical samples and standardized protocols would establish method precision and accuracy parameters [19]. Such validation efforts would provide the foundation for internationally recognized standards for palladium(II) acetate purity determination [19].

| Standardization Approach | Palladium Content | Purity Specification | Nitrogen Limit | Reproducibility |

|---|---|---|---|---|

| USP Method | 47.0-48.5% | ≥98.0% | ≤3.0% | Good |

| Ph. Eur. Method | 46.5-48.0% | ≥97.5% | ≤3.5% | Moderate |

| JP Method | 47.2-48.2% | ≥98.5% | ≤2.5% | Good |

| Recommended Protocol | 47.5-48.0% | ≥99.0% | ≤0.5% | Excellent |

UNII

GHS Hazard Statements

H302 (72.78%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (77.98%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (99.08%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H400 (72.78%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (72.78%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant;Environmental Hazard

Other CAS

3375-31-3

Wikipedia

General Manufacturing Information

Acetic acid, palladium(2+) salt (2:1): ACTIVE